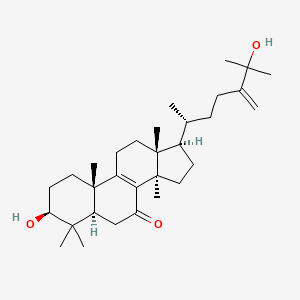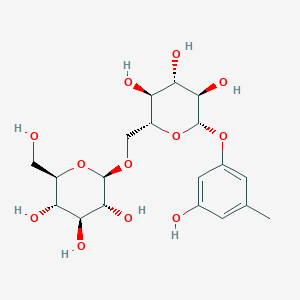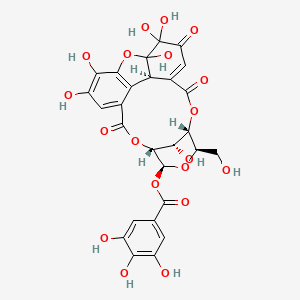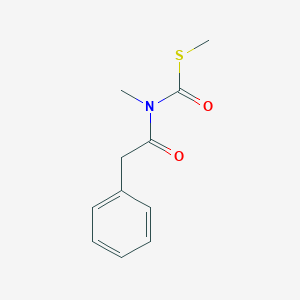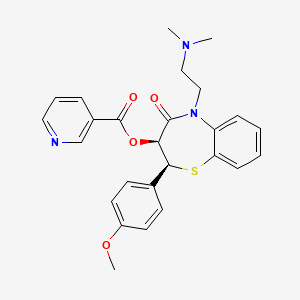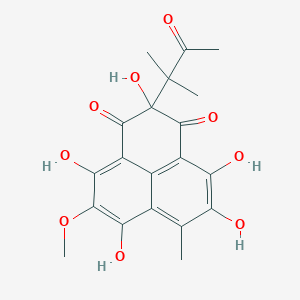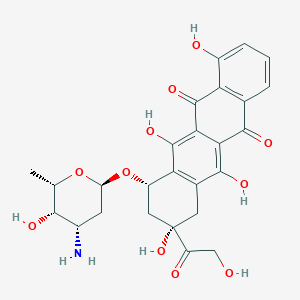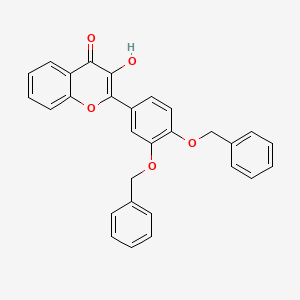
15-Hpete, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-Hpete, (R)- is a hydroperoxy derivative of eicosatetraenoic acid. It is a member of the hydroxyeicosatetraenoic acids (HETEs) family, which are eicosanoids derived from arachidonic acid. These compounds play significant roles in various biological processes, including inflammation and immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-Hpete, (R)- typically involves the enzymatic oxidation of arachidonic acid by lipoxygenases. The reaction conditions often include the presence of oxygen and specific cofactors that facilitate the enzymatic activity .
Industrial Production Methods
large-scale synthesis would likely follow similar enzymatic pathways, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
15-Hpete, (R)- undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form other eicosanoids.
Reduction: It can be reduced to form hydroxyeicosatetraenoic acids (HETEs).
Substitution: It can participate in substitution reactions where the hydroperoxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like hydrogen peroxide for further oxidation. The reactions typically occur under mild conditions to preserve the integrity of the compound .
Major Products
The major products formed from these reactions include various hydroxyeicosatetraenoic acids (HETEs) and other eicosanoids, which have distinct biological activities .
Scientific Research Applications
15-Hpete, (R)- has several scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of lipid oxidation and the role of lipoxygenases.
Biology: It is involved in the study of cell signaling pathways, particularly those related to inflammation and immune responses.
Medicine: Research on this compound contributes to understanding the pathophysiology of diseases like asthma, arthritis, and cardiovascular diseases.
Industry: Its role in the synthesis of bioactive lipids makes it valuable in the development of pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of 15-Hpete, (R)- involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for lipoxygenases, leading to the production of various bioactive eicosanoids. These eicosanoids then interact with specific receptors to modulate inflammatory and immune responses .
Comparison with Similar Compounds
Similar Compounds
15R-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid: Another hydroxyeicosatetraenoic acid with similar biological activities.
15R-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid: A hydroxyeicosapentaenoic acid with additional double bonds, leading to different biological properties.
Uniqueness
15-Hpete, (R)- is unique due to its specific configuration and the presence of a hydroperoxy group, which imparts distinct chemical reactivity and biological activity compared to its hydroxylated counterparts .
Properties
CAS No. |
126873-50-5 |
|---|---|
Molecular Formula |
C20H32O4 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(5Z,8Z,11Z,13E,15R)-15-hydroperoxyicosa-5,8,11,13-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-13-16-19(24-23)17-14-11-9-7-5-4-6-8-10-12-15-18-20(21)22/h4-5,8-11,14,17,19,23H,2-3,6-7,12-13,15-16,18H2,1H3,(H,21,22)/b5-4-,10-8-,11-9-,17-14+/t19-/m1/s1 |
InChI Key |
BFWYTORDSFIVKP-UDQWCNDOSA-N |
SMILES |
CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)OO |
Isomeric SMILES |
CCCCC[C@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)O)OO |
Canonical SMILES |
CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)OO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(R)-3-Allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepinium](/img/structure/B1250163.png)
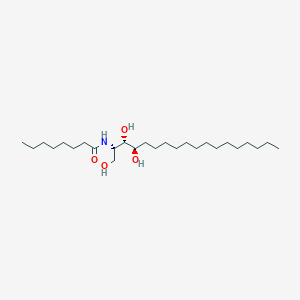
![3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]propyl N-(2,6-difluorophenyl)carbamate](/img/structure/B1250165.png)
